molecular formula C16H27BrTe B12569396 Dibutyl[(4-methylphenyl)methyl]tellanium bromide CAS No. 189394-78-3

Dibutyl[(4-methylphenyl)methyl]tellanium bromide

Cat. No.: B12569396
CAS No.: 189394-78-3
M. Wt: 426.9 g/mol
InChI Key: VTHAUWIFPFTYFI-UHFFFAOYSA-M
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Description

Dibutyl[(4-methylphenyl)methyl]tellanium bromide is an organotellurium compound that features a tellurium atom bonded to a dibutyl group and a 4-methylphenylmethyl group, with a bromide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl[(4-methylphenyl)methyl]tellanium bromide typically involves the reaction of dibutyltellurium dichloride with 4-methylbenzyl bromide in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The general reaction scheme is as follows:

(C4H9)2TeCl2+C8H9Br(C4H9)2TeC8H9Br+2HCl\text{(C}_4\text{H}_9)_2\text{TeCl}_2 + \text{C}_8\text{H}_9\text{Br} \rightarrow \text{(C}_4\text{H}_9)_2\text{TeC}_8\text{H}_9\text{Br} + 2\text{HCl} (C4​H9​)2​TeCl2​+C8​H9​Br→(C4​H9​)2​TeC8​H9​Br+2HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of organotellurium compounds. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dibutyl[(4-methylphenyl)methyl]tellanium bromide can undergo various types of chemical reactions, including:

    Oxidation: The tellurium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form tellurium-containing radicals or lower oxidation state species.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or phosphines can replace the bromide ion.

Major Products

    Oxidation: Oxidized tellurium species.

    Reduction: Tellurium radicals or lower oxidation state tellurium compounds.

    Substitution: New organotellurium compounds with different substituents.

Scientific Research Applications

Dibutyl[(4-methylphenyl)methyl]tellanium bromide has several scientific research applications:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dibutyl[(4-methylphenyl)methyl]tellanium bromide involves the interaction of the tellurium center with various molecular targets. The tellurium atom can form bonds with nucleophilic centers in biological molecules, potentially disrupting normal cellular functions. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltellurium dichloride
  • Dibutyl[(4-methylphenyl)methyl]tellurium iodide
  • Dibutyl[(4-methylphenyl)methyl]tellurium fluoride

Uniqueness

Dibutyl[(4-methylphenyl)methyl]tellanium bromide is unique due to the presence of the bromide ion, which can be easily substituted with other nucleophiles, allowing for the synthesis of a wide range of organotellurium compounds. Additionally, the 4-methylphenylmethyl group provides steric hindrance, which can influence the reactivity and stability of the compound.

Properties

CAS No.

189394-78-3

Molecular Formula

C16H27BrTe

Molecular Weight

426.9 g/mol

IUPAC Name

dibutyl-[(4-methylphenyl)methyl]tellanium;bromide

InChI

InChI=1S/C16H27Te.BrH/c1-4-6-12-17(13-7-5-2)14-16-10-8-15(3)9-11-16;/h8-11H,4-7,12-14H2,1-3H3;1H/q+1;/p-1

InChI Key

VTHAUWIFPFTYFI-UHFFFAOYSA-M

Canonical SMILES

CCCC[Te+](CCCC)CC1=CC=C(C=C1)C.[Br-]

Origin of Product

United States

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